(E)-3-(5-Bromothiophen-2-YL)acrylic acid chemical properties
(E)-3-(5-Bromothiophen-2-YL)acrylic acid chemical properties
An In-depth Technical Guide to (E)-3-(5-Bromothiophen-2-YL)acrylic acid
Introduction
(E)-3-(5-Bromothiophen-2-YL)acrylic acid is a substituted heterocyclic compound that serves as a pivotal intermediate in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its structure uniquely combines a brominated thiophene ring with an acrylic acid moiety, bestowing upon it a versatile reactivity profile. The thiophene core is a well-established isostere for benzene rings in drug design, often enhancing metabolic stability and modulating biological activity. The bromine atom acts as a strategic functional handle for advanced molecular construction via cross-coupling reactions, while the acrylic acid group provides a site for conjugation, derivatization, and interaction with biological targets.
This guide offers a comprehensive overview of the chemical and physical properties of (E)-3-(5-Bromothiophen-2-YL)acrylic acid, its synthesis, reactivity, and analytical characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique attributes for the creation of novel functional molecules.
Chemical Identity and Molecular Structure
The fundamental identity of this compound is defined by its specific arrangement of atoms and functional groups, which dictates its overall properties and reactivity.
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IUPAC Name: (2E)-3-(5-bromo-2-thienyl)prop-2-enoic acid[1]
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Synonyms: (E)-3-(5-bromothiophen-2-yl)prop-2-enoic acid, 3-(5-Bromothiophen-2-yl)acrylic acid[1]
The molecule's architecture features a planar thiophene ring substituted with a bromine atom at the 5-position and an acrylic acid side chain at the 2-position. The "(E)" designation specifies the trans configuration of the substituents across the carbon-carbon double bond, which is the thermodynamically more stable isomer.
Caption: 2D structure of (E)-3-(5-Bromothiophen-2-YL)acrylic acid.
Physicochemical Properties
The physical properties of the compound are crucial for determining appropriate handling, storage, and reaction conditions. The data presented below are compiled from established chemical databases and supplier information.
| Property | Value | Source |
| Physical Form | Solid | [5] |
| Boiling Point | 350.1 ± 32.0 °C (Predicted) | [5][6] |
| Density | 1.783 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 4.03 ± 0.10 (Predicted) | [5] |
| XLogP3 | 2.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
The solid nature of the compound is typical for substituted acrylic acids of this molecular weight. Its predicted pKa suggests it is a weak acid, comparable to benzoic acid. The XLogP3 value indicates moderate lipophilicity, suggesting it has some solubility in nonpolar organic solvents while retaining limited aqueous solubility, particularly in basic solutions where it can form a carboxylate salt.
Synthesis and Reactivity
Synthetic Strategy
A common and efficient method for synthesizing (E)-3-(5-Bromothiophen-2-YL)acrylic acid is through a condensation reaction. The Claisen-Schmidt condensation provides a viable route, reacting 5-bromothiophene-2-carboxaldehyde with an appropriate acetophenone derivative.[5] Alternatively, a Knoevenagel or Perkin-type reaction using 5-bromothiophene-2-carboxaldehyde and malonic acid or acetic anhydride, respectively, can yield the desired product. The (E)-isomer is typically the major product due to its greater thermodynamic stability.
Caption: Knoevenagel condensation route for synthesis.
Experimental Protocol: Knoevenagel Condensation
This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromothiophene-2-carboxaldehyde (1.0 eq) and malonic acid (1.2 eq).
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Solvent and Catalyst: Add pyridine as the solvent and a catalytic amount of piperidine (0.1 eq).
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Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.
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Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water and acidify with concentrated HCl until the pH is ~2. This will precipitate the crude product.
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Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) can be performed to yield the pure (E)-3-(5-Bromothiophen-2-YL)acrylic acid.
Causality: The use of pyridine as a basic solvent and piperidine as a catalyst facilitates the deprotonation of malonic acid, forming a nucleophilic enolate that attacks the aldehyde. Subsequent dehydration and decarboxylation are driven by heat, leading to the formation of the α,β-unsaturated carboxylic acid. Acidification during workup ensures the product is in its neutral carboxylic acid form, minimizing its solubility in water and allowing for isolation by filtration.
Chemical Reactivity
The compound's dual functionality makes it a versatile synthetic building block.
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Carboxylic Acid Group: This group undergoes standard transformations such as esterification (with alcohols under acidic conditions) and amidation (with amines, often requiring activation with coupling agents like DCC or EDC). It also serves as a Michael acceptor, enabling conjugate addition reactions at the β-position.[5]
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Bromothiophene Ring: The bromine atom is the most valuable feature for molecular elaboration. It readily participates in transition-metal-catalyzed cross-coupling reactions, including:
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Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
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Heck Coupling: Reaction with alkenes.
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Stille Coupling: Reaction with organostannanes.
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Sonogashira Coupling: Reaction with terminal alkynes. This functionality allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring, enabling the construction of complex molecular scaffolds.[5]
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Analytical Characterization
Structural confirmation and purity assessment are typically achieved through a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | - Vinyl Protons: Two doublets in the 6.0-8.0 ppm range with a large coupling constant (J ≈ 16 Hz), characteristic of a trans (E)-alkene.[5]- Thiophene Protons: Two doublets in the aromatic region (approx. 7.0-7.5 ppm), corresponding to the two coupled protons on the thiophene ring.- Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.[5] |
| ¹³C NMR | - Carbonyl Carbon: A resonance around 170 ppm.[5]- Olefinic & Aromatic Carbons: Multiple signals between 110-150 ppm.- C-Br Carbon: The carbon atom attached to bromine will appear at a distinct chemical shift, typically shielded compared to the other thiophene carbons. |
| FT-IR | - O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[7]- C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.- C=C Stretch: A peak around 1620-1640 cm⁻¹.- C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show two peaks of nearly equal intensity at M⁺ and M⁺+2. This isotopic signature is a definitive indicator of the presence of a single bromine atom. |
Applications in Research and Development
The unique structure of (E)-3-(5-Bromothiophen-2-YL)acrylic acid makes it a valuable precursor for various high-value molecules.
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Pharmaceuticals: It is a key intermediate for synthesizing biologically active compounds. Thiophene-based derivatives have shown promise as antimicrobial, anti-inflammatory, and antitumor agents.[6] The acrylic acid moiety can mimic biological substrates or engage in crucial hydrogen bonding within enzyme active sites, while the bromothiophene core allows for systematic structural modifications to optimize potency and pharmacokinetic properties (a common strategy in lead optimization). Related acrylic acid derivatives have been investigated for their antiproliferative activity.[8]
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Materials Science: The conjugated π-system extending from the thiophene ring through the double bond makes this compound and its derivatives of interest for designing organic semiconductors, dyes, and conjugated polymers.[6] Polymerization or incorporation into larger conjugated systems can lead to materials with tailored optoelectronic properties.
Safety and Handling
As with all laboratory chemicals, (E)-3-(5-Bromothiophen-2-YL)acrylic acid should be handled with appropriate care.
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General Hazards: While specific toxicity data is limited, compounds of this class, particularly acrylic acids, can be irritants. Acrylic acid itself is known to cause severe skin burns and eye damage.[9] Therefore, direct contact with skin and eyes should be avoided.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][11]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.[2][6]
Disclaimer: This information is for guidance only. Always consult the material safety data sheet (MSDS) provided by the supplier before use for complete and specific safety information.[10][11][12]
Conclusion
(E)-3-(5-Bromothiophen-2-YL)acrylic acid is a highly functionalized and versatile chemical building block. Its well-defined stereochemistry, combined with the orthogonal reactivity of the acrylic acid and bromothiophene moieties, provides chemists with a powerful tool for the synthesis of complex molecular targets. Its established utility as an intermediate in the development of pharmaceuticals and functional materials underscores its importance in modern chemical research. A thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in drug discovery and materials science applications.
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(E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile - ResearchGate. Available from: [Link]
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Structural Determination from Mass Spec, IR and NMR Spectra - YouTube. Available from: [Link]
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Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - ResearchGate. Available from: [Link]
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